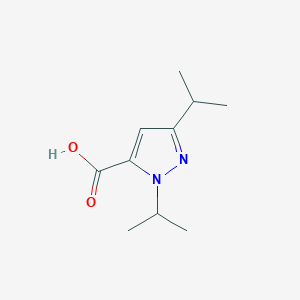

![molecular formula C23H18FN3O5S B2649069 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 899969-81-4](/img/structure/B2649069.png)

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups and rings, including a quinazolinone ring, a benzo[b][1,4]dioxine ring, and a sulfonamide group. Quinazolinones are a class of compounds that have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Benzo[b][1,4]dioxines are a type of aromatic compound, and sulfonamides are a group of compounds commonly used in medicinal chemistry, particularly as antibiotics .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. One possible method could involve Suzuki–Miyaura coupling, a widely-used reaction in organic chemistry that forms carbon-carbon bonds . This reaction is known for its mild conditions and tolerance of various functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The quinazolinone ring, benzo[b][1,4]dioxine ring, and sulfonamide group could each participate in different types of reactions. For example, the quinazolinone ring could undergo reactions at the carbonyl group or at the nitrogen atoms .科学的研究の応用

Synthesis and Characterization for Pharmacological Applications

A study by Rahman et al. (2014) explores the synthesis and characterization of quinazoline derivatives, aiming to identify hybrid molecules with diuretic and antihypertensive properties. This research highlights the systematic exploration of the structure–activity relationship among synthesized compounds, revealing their potential in developing new therapeutic agents [Rahman et al., 2014].

Environmental Degradation and Antibiotic Resistance

Research by Ricken et al. (2013) on the microbial degradation of sulfonamide antibiotics, including those structurally related to the compound , outlines an innovative microbial strategy to eliminate these compounds from the environment. This work is crucial for understanding how sulfonamide persistence can be addressed to mitigate antibiotic resistance propagation [Ricken et al., 2013].

Antimicrobial Activity and Molecular Docking

Janakiramudu et al. (2017) synthesized sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, evaluating their antimicrobial potency through screening and molecular docking studies. Their findings suggest that certain derivatives exhibit promising antimicrobial activity, which could contribute to the development of new antibiotics [Janakiramudu et al., 2017].

Pro-Apoptotic Activity in Cancer Cells

Another significant study by Devegowda et al. (2016) focuses on the synthesis of 4-anilinoquinazoline derivatives and their pro-apoptotic activity mediated by the up-regulation of Bax and activation of poly(ADP-ribose) phosphatase in Ehrlich Ascites Carcinoma Cells. This research contributes to the ongoing search for effective anticancer agents [Devegowda et al., 2016].

Enzyme Inhibitory Potential

Abbasi et al. (2019) investigated new sulfonamides for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, highlighting the therapeutic potential of these compounds in treating diseases related to enzyme dysfunction [Abbasi et al., 2019].

特性

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O5S/c1-14-25-19-5-3-2-4-17(19)23(28)27(14)15-6-8-18(24)20(12-15)26-33(29,30)16-7-9-21-22(13-16)32-11-10-31-21/h2-9,12-13,26H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCCOLMJRHFQNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

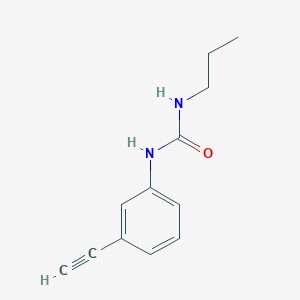

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2648987.png)

![3,6-dichloro-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2648988.png)

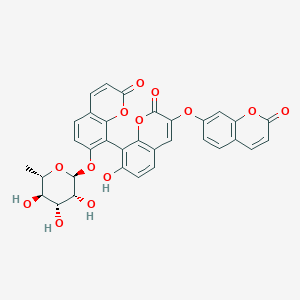

![N-(3,4-dimethoxyphenethyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2648991.png)

![methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2648992.png)

![2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2648993.png)

![3-amino-6-propan-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2648995.png)

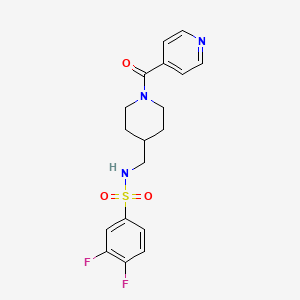

![[4-(6-Bromo-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-p-tolyl-methanone](/img/structure/B2648998.png)

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid](/img/structure/B2649000.png)

![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B2649003.png)

![ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2649007.png)